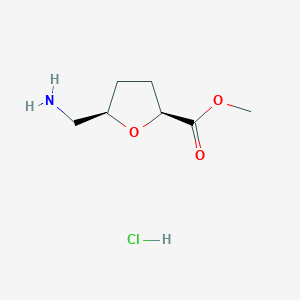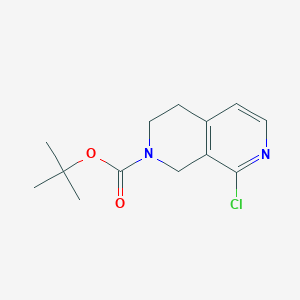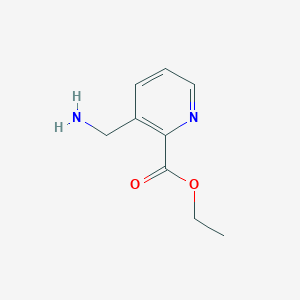![molecular formula C20H21ClN2O B13514052 N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a naphthalene ring, an aminoethyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications. Its unique structure allows it to interact with different biological targets, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride typically involves the reaction of 2-naphthylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 2-naphthylamine attacks the carbonyl carbon of 4-methylbenzoyl chloride, forming the desired benzamide product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the carbonyl group in the benzamide moiety can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other electrophiles on the aromatic rings.
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The naphthalene ring can also intercalate with DNA, potentially leading to anticancer activity by disrupting DNA replication and transcription.
Comparison with Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthylamine and 1-naphthylamine share the naphthalene core structure.
Benzamide derivatives: Compounds such as 4-methylbenzamide and N-phenylbenzamide have similar benzamide moieties.
Uniqueness: N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride is unique due to the combination of the naphthalene ring, aminoethyl group, and benzamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H21ClN2O |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-4-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C20H20N2O.ClH/c1-14-6-8-16(9-7-14)20(23)22-19(13-21)18-11-10-15-4-2-3-5-17(15)12-18;/h2-12,19H,13,21H2,1H3,(H,22,23);1H |
InChI Key |
BJVUQODEWADLBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


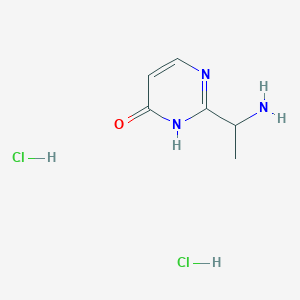
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)

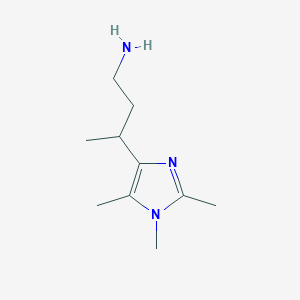
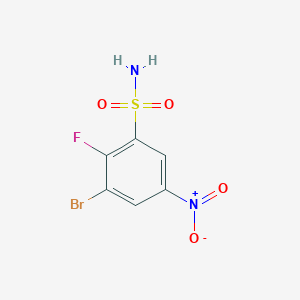

![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)


